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Compound of Interest

Compound Name: 5-Bromo-2-isopropoxyaniline

cat. No.: B1517551

An In-Depth Technical Guide to 5-Bromo-2-isopropoxyaniline: Properties, Synthesis, and
Applications in Drug Discovery

Introduction

5-Bromo-2-isopropoxyaniline is a substituted aniline derivative that serves as a crucial
building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional
nature—featuring an amine, a bromine atom, and an isopropoxy ether on an aromatic scaffold
—renders it a highly versatile intermediate for constructing complex molecular architectures.
The strategic placement of these functional groups allows for sequential, regioselective
modifications, making it a valuable precursor for novel pharmaceutical agents and advanced
materials.

The presence of a bromine atom facilitates a wide array of carbon-carbon and carbon-
heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The
nucleophilic amino group is a key handle for amidation, sulfonylation, and diazotization
reactions, while the sterically bulky isopropoxy group modulates the electronic properties and
lipophilicity of the molecule. This guide, intended for researchers, scientists, and drug
development professionals, provides a comprehensive overview of the physicochemical
properties, synthetic methodologies, and key applications of 5-Bromo-2-isopropoxyaniline,
grounding its utility in established chemical principles and field-proven insights.

Part 1: Structural and Physicochemical
Characterization
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A thorough understanding of a compound's fundamental properties is paramount for its

effective application. This section details the structural identifiers and physicochemical

characteristics of 5-Bromo-2-isopropoxyaniline.

Chemical Identity

The compound is unambiguously identified by several key descriptors, summarized below.

Identifier Value Source
5-bromo-2-propan-2-

IUPAC Name - [1]
yloxyaniline

CAS Number 1019442-22-8 [11[2][3]

Molecular Formula CoH12BrNO [1][3]

Molecular Weight 230.10 g/mol [1]

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)
N

[1]14]

InChl Key

ZLBJGAIDWQCWTD-
UHFFFAOYSA-N

[1]

Physicochemical Properties

The physical and chemical properties of 5-Bromo-2-isopropoxyaniline dictate its behavior in

reaction media, its purification requirements, and its potential ADME (Absorption, Distribution,

Metabolism, Excretion) profile when incorporated into larger drug molecules.

Property Value Source | Method

- _ 296.3 + 20.0 °C (at 760
Boiling Point [1]

mmHg)

Density 1.4 +0.1 g/cm3 [1]
pKa 4.48 +0.11 Predicted[2]
XLogP 2.7 Predicted[4]
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The predicted pKa of 4.48 suggests the aniline moiety is weakly basic, a characteristic
influenced by the electron-donating isopropoxy group and the electron-withdrawing bromine
atom.[2] The XLogP value of 2.7 indicates moderate lipophilicity, a crucial parameter in drug
design for balancing solubility and membrane permeability.[4]

Anticipated Spectroscopic Profile

While specific experimental spectra require acquisition, the structure of 5-Bromo-2-
isopropoxyaniline allows for the confident prediction of its key spectroscopic features.

'H NMR (Proton NMR): The spectrum is expected to show a doublet around 1.3 ppm (6H) for
the two methyl groups of the isopropoxy moiety and a septet around 4.5 ppm (1H) for the
methine proton. The aromatic region should display three distinct signals corresponding to
the protons on the benzene ring. A broad singlet, corresponding to the -NH:z protons, would
also be present, and its chemical shift would be solvent-dependent.

e 13C NMR (Carbon NMR): The spectrum would show nine distinct carbon signals. The
isopropoxy group would be represented by two signals: one around 22 ppm for the methyl
carbons and another around 71 ppm for the methine carbon. The aromatic region would
display six signals, with the carbons directly attached to bromine, oxygen, and nitrogen
showing characteristic shifts.

» IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the
primary amine (typically two bands in the 3300-3500 cm~! region), C-H stretching (aromatic
and aliphatic), C-O-C stretching for the ether linkage (around 1200-1000 cm~1), and a C-Br
stretching band in the fingerprint region (typically below 600 cm~1).

e Mass Spectrometry (MS): High-resolution mass spectrometry would show a characteristic
isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (’°Br and
81Br in an approximate 1:1 ratio). Predicted collision cross-section (CCS) values for various
adducts, such as [M+H]* at 142.8 A2, have been calculated and can aid in identification.[4]

Part 2: Synthesis and Manufacturing Workflow

As a building block, an efficient and scalable synthetic route to 5-Bromo-2-isopropoxyaniline
is critical. While multiple pathways are conceivable, a robust three-step synthesis starting from
commercially available 4-bromo-2-nitrophenol is proposed below. This approach leverages two
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fundamental and reliable transformations in organic chemistry: the Williamson ether synthesis
and the reduction of an aromatic nitro group.

Proposed Synthetic Pathway

Step 1: Williamson Ether Synthesis ( \ Step 2: Nitro Group Reduction
4-Bromo-2-nitrophenol (2-bromopropane, K2COs, Acetone) :kl-Bromo-2-isopropoxy-4-nitrobenzene) (Fe. NH4CI, E1OHH20) L g 5-Bromo-2-isopropoxyaniline

5-Bromo-2-isopropoxyaniline

Other Transformations
(e.g., Diazotization, Alkylation)

Sulfonamide Formation
(Sulfonyl Chlorides)

Amide Bond Formation
(Acyl Chlorides, Carboxylic Acids)

Pd-Catalyzed Cross-Coupling
(e.g., Suzuki, Buchwald-Hartwig)

A\

Biaryl or N-Aryl Derivatives Amides Sulfonamides Diverse Derivatives

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isopropoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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